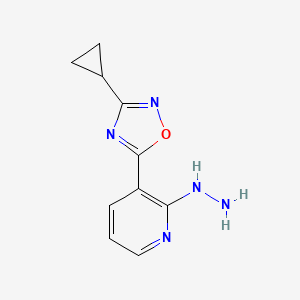

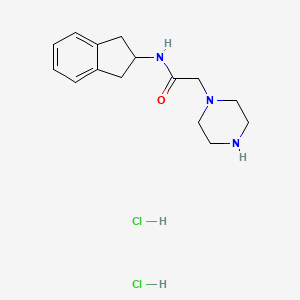

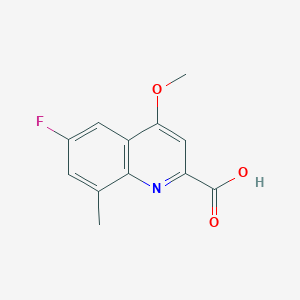

![molecular formula C7H2Cl3N3 B1396530 2,4,6-Trichloropyrido[3,2-d]pyrimidine CAS No. 1036738-12-1](/img/structure/B1396530.png)

2,4,6-Trichloropyrido[3,2-d]pyrimidine

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactivity

- 2,4,6-Trichloropyrido[3,2-d]pyrimidine has been utilized in the synthesis of various trisubstituted pyrido[3,2-d]pyrimidines, demonstrating its role in regiocontrolled SNAr and palladium cross‐coupling reactions. The chemical interest in this compound is highlighted by its selective reactions at different positions under specific conditions, such as microwave irradiation, offering versatile pathways for derivative synthesis (Tikad et al., 2012).

Diverse Synthetic Applications

- Another study reports an efficient synthesis route for 2,4,8-trichloropyrido[3,2-d]pyrimidines with regioselective transformations, showcasing the compound's potential in creating diverse chemical structures. These findings open avenues for exploring the structure-activity relationship of pyrido[3,2-d]pyrimidine derivatives (Bouscary-Desforges et al., 2012).

Development of Novel Compounds

- This compound is significant in the development of novel compounds with potential biological applications. For instance, its derivatives have been explored for antibacterial properties, highlighting its relevance in medicinal chemistry (Dave & Shah, 2002).

Research in Optoelectronics

- Research has also delved into the optical properties and sensor properties of 2,4,6-triarylpyrimidine derivatives. These studies reveal their potential application in optoelectronics and sensing technologies, demonstrating the versatility of this compound derivatives in various scientific fields (Muraoka et al., 2016).

Contribution to Pharmaceutical Research

- The compound has also been instrumental in synthesizing intermediates for small molecule anticancer drugs, showing its significance in pharmaceutical research and drug development (Kou & Yang, 2022).

Exploring Molecular Interactions

- Studies involving charge-cumulated hetarenes and investigations of pyrimidine derivatives' electronic and nonlinear optical properties further expand the understanding of molecular interactions and properties, enhancing the utility of this compound in various scientific applications (Schmidt & Hetzheim, 1997; Hussain et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 2,4,6-Trichloropyrido[3,2-d]pyrimidine are not mentioned, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Related compounds in the pyrido[3,2-d]pyrimidine family have been studied for their potential as multi-targeting agents in alzheimer’s disease .

Biochemical Pathways

Related compounds in the pyrido[3,2-d]pyrimidine family have been implicated in various biochemical pathways, including those related to alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloropyrido[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the synthesis of pyrimidine and purine, thereby affecting the overall production of RNA and DNA . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol 3-kinase pathway, which is involved in cell proliferation, growth, differentiation, and apoptosis . By altering this pathway, this compound can impact cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to dihydrofolate reductase results in the inhibition of this enzyme, thereby reducing the availability of tetrahydrofolate for nucleotide synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways that involve the reduction of its chlorine atoms and subsequent conjugation with other molecules for excretion . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.

properties

IUPAC Name |

2,4,6-trichloropyrido[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUMPJIRBVOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705408 | |

| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036738-12-1 | |

| Record name | 2,4,6-Trichloropyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

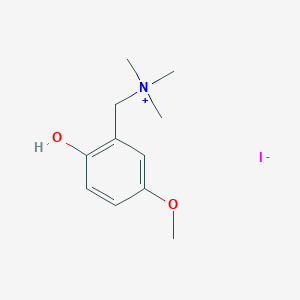

![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)

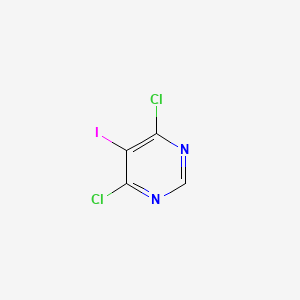

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)

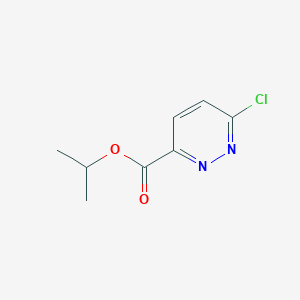

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)

![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)